molecular formula C7H9N3O B11787694 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B11787694
M. Wt: 151.17 g/mol
InChI Key: BSZDEBGSVWCCNW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile is a pyrazole derivative featuring a methoxyethyl substituent at the 1-position and a nitrile group at the 3-position of the pyrazole ring. Pyrazole carbonitriles are valued for their versatility in medicinal chemistry, often serving as intermediates for bioactive molecules, including kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-11-5-4-10-3-2-7(6-8)9-10/h2-3H,4-5H2,1H3

InChI Key

BSZDEBGSVWCCNW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 1H-pyrazole-3-carbonitrile with 2-methoxyethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating various inflammatory diseases. For instance, it has been tested against cyclooxygenase enzymes, which play a crucial role in inflammation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It operates through mechanisms that may involve the modulation of cellular pathways related to cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential for development into anticancer therapeutics.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile effectively inhibited cyclooxygenase-2 (COX-2) activity, which is often upregulated in inflammatory conditions and cancers. The IC50 values indicated a promising therapeutic window for further development .
  • Cell-Based Assays : In a series of cell-based assays involving various cancer cell lines (e.g., MCF7, HeLa), compounds derived from 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile showed significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the pyrazole ring could enhance biological activity. For example, substituents at specific positions on the pyrazole ring were found to increase potency against both inflammatory pathways and cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyethyl and carbonitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carbonitriles

Compound 1-Position Substituent 3-/4-Position Group Key Features
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile 2-Methoxyethyl 3-CN Flexible ether chain, moderate polarity
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Hydroxymethyl 3-CN High polarity, H-bond donor
5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) H 3-CN, 5-NO₂Ph Electron-withdrawing, rigid
1-Methyl-1H-pyrazole-4-carbonitrile Methyl 4-CN Positional isomer, reduced steric hindrance

Physical and Chemical Properties

  • Melting Points : Pyrazole-3-carbonitriles with aromatic substituents (e.g., 2h, 2i) exhibit higher melting points (230–272°C) due to crystallinity from planar aromatic groups . In contrast, alkyl-substituted derivatives like 1-(2-methoxyethyl)-1H-pyrazole-3-carbonitrile likely have lower melting points (<200°C inferred from ).
  • Solubility : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to aryl-substituted analogues .

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Profile
5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile (2h) 270–272 Low in water, high in DMSO
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile Not reported High in polar solvents
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile Not reported Moderate in organic solvents

Spectral Characteristics

  • NMR : The methoxyethyl group in 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile would produce distinct signals: a triplet for CH₂OCH₃ (~3.4–3.6 ppm) and a quartet for NCH₂CH₂ (~4.0–4.2 ppm) . Aromatic protons in analogues like 2h–2l appear downfield (7.5–8.5 ppm) .
  • MS: Molecular ion peaks align with calculated masses (e.g., m/z 155.2 for 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile ).

Table 3: Bioactivity of Analogous Compounds

Compound Activity (IC₅₀/MIC) Mechanism/Application
2,3-Dihydro-1H-pyrazole-4-carbonitriles IC₅₀: 25–100 µg/mL (DPPH) Antioxidant
5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) MIC: 32 µg/mL (E. coli) Antimicrobial
GLUT1 Inhibitors (e.g., 60a) IC₅₀: <100 nM Anticancer/antimetabolic

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile is a compound belonging to the pyrazole family, characterized by its unique structure that includes a methoxyethyl group and a carbonitrile functional group. Its molecular formula is C7H8N3OC_7H_8N_3O with a molecular weight of approximately 152.16 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : The compound has been shown to modulate specific enzymes or receptors related to inflammatory pathways, suggesting its utility in therapeutic applications for inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit certain cancer cell lines, although detailed mechanisms and efficacy require further investigation.

The proposed mechanism of action for 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile involves:

  • Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes, potentially leading to reduced inflammation and tumor growth.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell proliferation and survival, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

The structural features of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile play a crucial role in its biological activity. The combination of the methoxyethyl group and the carbonitrile enhances its reactivity and biological interactions compared to other pyrazole derivatives.

Comparison with Similar Compounds

Compound NameKey FeaturesDifferences
4-Bromo-1-(2-methoxyethyl)-1H-pyrazoleContains bromine; lacks carbonitrile groupMore reactive due to bromine
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrileLacks bromine; retains carbonitrileDifferent reactivity and properties
4-Bromo-1H-pyrazole-3-carbonitrileContains bromine; lacks methoxyethylAffects solubility and reactivity

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile:

  • Anti-inflammatory Studies : Research demonstrated that compounds similar to 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonitrile exhibited significant anti-inflammatory effects in animal models, comparable to established anti-inflammatory drugs like indomethacin .
  • Anticancer Research : In vitro studies revealed that this compound could inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .

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